2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a tert-butyl group at the 2-position and a carboxylic acid moiety at the 8-position. For instance, related compounds are often synthesized via one-pot multicomponent reactions or palladium-catalyzed couplings, yielding solids or oils with moderate to high purity (55–99% yields) .
Carboxylic acid functionality at the 8-position may enable salt formation (e.g., hydrochloride salts, as seen in and ) to improve bioavailability .
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGDYMUTFBMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Steps for Similar Compounds
Starting Materials : The synthesis begins with appropriate pyridine and imidazole precursors. These are often modified to introduce the tert-butyl group and the carboxylic acid functionality.
Cyclization : The formation of the imidazo[1,2-a]pyridine ring system typically involves a condensation reaction between the pyridine and imidazole components.
Functional Group Modification : Introduction of the carboxylic acid group may involve oxidation or hydrolysis steps, depending on the initial functional group present.
Challenges and Considerations
- Regioselectivity : Ensuring the correct position of the carboxylic acid group (in this case, the 8-position) can be challenging and may require careful control of reaction conditions.
- Stereochemistry : The tetrahydroimidazo[1,2-a]pyridine system can exhibit complex stereochemistry, which may influence the compound's biological activity.
- Purification : Given the complexity of the molecule, purification steps such as chromatography may be necessary to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. In a study evaluating a series of related compounds, it was found that certain derivatives demonstrated moderate to high efficacy against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that it possesses activity against Mycobacterium tuberculosis and other bacterial strains. The structural features of the imidazo[1,2-a]pyridine scaffold contribute to its ability to disrupt bacterial cell wall synthesis and function .
Drug Design and Development
Targeted Protein Degradation
In the realm of drug design, 2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is being explored as a potential component in PROTAC (Proteolysis Targeting Chimeras) development. Its rigid structure serves as an effective linker that can facilitate targeted degradation of specific proteins implicated in various diseases, including cancer and neurodegenerative disorders .
Structure-Based Drug Design
The compound's unique molecular structure allows for effective interactions with biological targets through structure-based drug design approaches. By employing molecular docking techniques, researchers can optimize the binding affinity of this compound to specific receptors or enzymes involved in disease processes .
Synthesis and Derivative Exploration
Multicomponent Reactions
Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives through multicomponent reactions (MCR). These methods simplify the synthesis process while allowing for the exploration of a diverse library of compounds with varying biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Key Observations :
- Solubility : Carboxylic acid derivatives are often formulated as hydrochloride salts (e.g., ) to enhance water solubility. The trifluoromethyl analog () may exhibit lower solubility due to its electronegative substituent.
- Synthetic Accessibility : Yields for related compounds vary widely (48–65% in ; 53–55% in ), likely due to substituent-dependent reaction efficiency.
Spectroscopic and Analytical Data
- NMR Spectroscopy : Tert-butyl groups typically show distinct upfield shifts in ¹H NMR (e.g., δ ~1.2 ppm for tert-butyl protons in ) and ¹³C NMR (δ ~25–35 ppm for methyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions for analogs (e.g., [M+H]⁺ = 417.2659 in ), a critical step for validating synthetic accuracy .
Biological Activity
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine core structure with a tert-butyl group and a carboxylic acid functional group. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Enzymes : The compound has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Its ability to selectively inhibit HPSE1 suggests potential therapeutic applications in oncology and nephrology .
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Heparanase Inhibition : A study optimized the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives and assessed their inhibitory effects on HPSE1. The results showed that the modified compounds exhibited enhanced selectivity and potency compared to earlier derivatives .
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. The exact pathways involved are being explored but may involve the activation of caspases and modulation of cell cycle regulators.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potent inhibitor of HPSE1 | |
| Antimicrobial | Active against various pathogens | |
| Anticancer | Induces apoptosis in cancer cell lines |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine : Shares structural similarities but exhibits different biological profiles. It is noted for its neuroprotective effects rather than anticancer properties.
- tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate : This compound has shown promise in modulating neurotransmitter systems but lacks the enzyme inhibition properties seen in the target compound.
Table 3: Comparison with Similar Compounds
| Compound | Key Activity |
|---|---|
| This compound | HPSE1 inhibitor; anticancer |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Neuroprotective |
| tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate | Neurotransmitter modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, including tert-butyl group introduction via Boc (tert-butoxycarbonyl) protection. For example, tert-butyl carbamate derivatives can be synthesized by reacting intermediates with Boc-anhydride in dichloromethane (DCM), followed by purification via flash column chromatography (e.g., MeOH/DCM gradients). Deprotection steps may employ trifluoroacetic acid (TFA) to cleave the Boc group .
Q. How is the tert-butyl group introduced and removed during synthesis?
- Methodological Answer : The tert-butyl group is introduced via Boc protection using Boc-anhydride under mild conditions (room temperature, DCM solvent). Removal involves acid-catalyzed cleavage with TFA, as demonstrated in the synthesis of tert-butyl carbamates, where TFA achieves >90% deprotection efficiency .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl peaks at ~1.3 ppm in 1H NMR and ~28 ppm in 13C NMR).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., calculated vs. observed [M+H]+ values within 3 ppm error).
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring features .
Q. What safety considerations are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water and consult a physician. Safety protocols align with handling structurally similar tert-butyl esters, which may release irritants during decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM, MeOH) enhance intermediate solubility.
- Catalyst Use : Additives like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) improve coupling efficiency in amidation steps .
- Temperature Control : Room temperature for Boc protection vs. 0°C for sensitive intermediates to minimize side reactions.
- Documented yields of 83% for tert-butyl carbamates suggest optimized stoichiometry and purification workflows .
Q. How can contradictions in NMR data (e.g., unexpected peaks) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions.
- Comparative Analysis : Cross-reference with published spectra of analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., tert-butyl esters in and ).
- Dynamic Exchange Studies : Assess pH-dependent carboxylic acid proton shifts to rule out tautomerism .
Q. What strategies address discrepancies in reported melting points or purity?
- Methodological Answer :
- Recrystallization : Use solvent pairs like DCM/hexane to improve crystalline purity.
- HPLC Analysis : Quantify impurities using reverse-phase columns (C18) with UV detection.
- Thermogravimetric Analysis (TGA) : Verify decomposition profiles to confirm thermal stability .
Q. How can purification challenges (e.g., low chromatographic resolution) be mitigated?
- Methodological Answer :
- Gradient Optimization : Adjust MeOH/DCM ratios (e.g., 0–5% MeOH) to enhance separation of polar intermediates.
- Alternative Stationary Phases : Use silica gel with smaller particle sizes (40–63 µm) for higher resolution.
- Preparative HPLC : Apply for final purification of structurally similar compounds with >95% purity .
Data Contradiction Analysis
Q. How should researchers reconcile variability in reported yields for tert-butyl intermediates?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions (e.g., solvent volume, stirring time) from high-yield protocols (e.g., 83% in ).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete Boc protection or hydrolysis).
- Scale-Up Adjustments : Optimize stoichiometry for larger batches to minimize mass transfer limitations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
